molecular formula C16H13F3O B1295115 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- CAS No. 59756-57-9

2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]-

Cat. No.: B1295115
CAS No.: 59756-57-9
M. Wt: 278.27 g/mol
InChI Key: MHBVFQPMQKODRK-UHFFFAOYSA-N
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Description

2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- is a useful research compound. Its molecular formula is C16H13F3O and its molecular weight is 278.27 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to exhibit neuroprotective potency against low potassium-induced apoptosis in cerebellar granule neurons by different pathways . This interaction suggests that 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- can modulate enzyme activity and protein interactions, thereby affecting cellular processes.

Cellular Effects

The effects of 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- on various cell types and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, its neuroprotective properties indicate that it can alter signaling pathways related to cell survival and apoptosis . Additionally, it may affect gene expression by modulating transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to protect neurons from apoptosis suggests that it may interact with key proteins involved in cell death pathways, thereby preventing cell death and promoting cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects on cells . Its degradation products and their impact on cellular processes are also important considerations.

Dosage Effects in Animal Models

The effects of 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as neuroprotection, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds and the compound’s safety profile is essential for its potential therapeutic applications .

Metabolic Pathways

2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in neuroprotection suggests that it may affect metabolic pathways related to energy production and cellular stress responses .

Transport and Distribution

Within cells and tissues, 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its localization and accumulation in target cells. Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

1-phenyl-3-[3-(trifluoromethyl)phenyl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O/c17-16(18,19)14-8-4-7-13(9-14)11-15(20)10-12-5-2-1-3-6-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBVFQPMQKODRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8069359
Record name 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59756-57-9
Record name 1-Phenyl-3-[3-(trifluoromethyl)phenyl]-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59756-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanone, 1-phenyl-3-(3-(trifluoromethyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059756579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-3-[3-(trifluoromethyl)phenyl]acetone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.268
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Examples 1 and 2 illustrate the production of phenyl alpha, beta-epoxy-beta-(3-trifluoromethylphenyl)ethyl ketone. Examples 3, 4 and 5 illustrate the use of phenyl alpha,beta-epoxy-beta-(3-trifluoromethylphenyl)ethyl ketone to produce 1-phenyl-3-(3-trifluoromethylphenyl)-2-propanone.
Name
beta-epoxy-beta-(3-trifluoromethylphenyl)ethyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
phenyl alpha,beta-epoxy-beta-(3-trifluoromethylphenyl)ethyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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